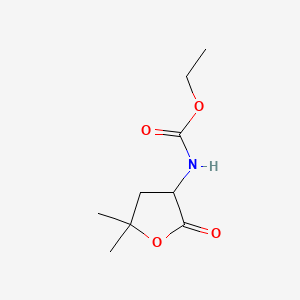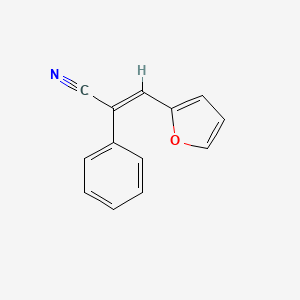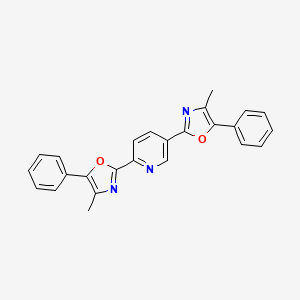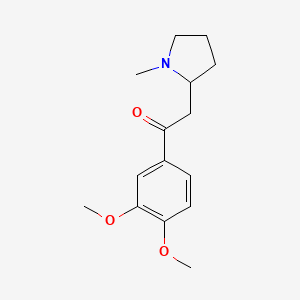
4,4-dibromo-3-phenylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dibromo-3-phenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dibromo-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with bromine in the presence of a base, leading to the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,4-Dibromo-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 4,4-dimethoxy-3-phenylisoxazol-5(4H)-one.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dibromo-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the bromine atoms, which might affect its reactivity and applications.
4,4-Dichloro-3-phenylisoxazol-5(4H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
The presence of bromine atoms in 4,4-dibromo-3-phenylisoxazol-5(4H)-one can significantly influence its chemical reactivity and potential applications. Bromine atoms can act as leaving groups in substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
61656-38-0 |
|---|---|
Molecular Formula |
C9H5Br2NO2 |
Molecular Weight |
318.95 g/mol |
IUPAC Name |
4,4-dibromo-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5Br2NO2/c10-9(11)7(12-14-8(9)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IILXAWSHWIMCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)





![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

